

Characterization of 4-Methoxyphencyclidine: A Comparative Spectral Analysis

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Compound of Interest

Compound Name: 4-(4-Methoxyphenoxy)piperidine

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This guide provides a comprehensive spectral characterization of 4-methoxyphencyclidine (4-MeO-PCP), a dissociative anesthetic of the arylcyclohexylamine class. For comparative purposes, spectral data for its structural isomer, 3-methoxyphencyclidine (3-MeO-PCP), and the parent compound, phencyclidine (PCP), are also presented. This document is intended for researchers, scientists, and drug development professionals, offering a detailed comparison of their analytical signatures using gas chromatography-mass spectrometry (GC-MS), nuclear magnetic resonance (NMR) spectroscopy, and Fourier-transform infrared (FTIR) spectroscopy.

Executive Summary

4-Methoxyphencyclidine is a psychoactive substance that has emerged on the novel psychoactive substances (NPS) market. Its structural similarity to PCP and other analogs necessitates robust analytical methods for its unambiguous identification. This guide summarizes the key spectral features of 4-MeO-PCP and its close relatives, providing a valuable resource for forensic laboratories, clinical toxicologists, and researchers in the field of pharmacology and medicinal chemistry. The differentiation between the 3-MeO and 4-MeO positional isomers is of particular importance due to potential differences in their pharmacological and toxicological profiles.

Spectral Data Comparison

The following tables summarize the key spectral data obtained for 4-MeO-PCP, 3-MeO-PCP, and PCP.

Gas Chromatography-Mass Spectrometry (GC-MS) Data

Table 1: Key Mass Fragments (m/z) and Relative Intensities from Electron Ionization (EI) GC-MS

Compound	Molecular Ion (M+)	Base Peak	Other Significant Fragments (m/z)
4-MeO-PCP	273	188	272, 230, 216, 121
3-MeO-PCP	273	230	272, 216, 188, 121
PCP	243	200	242, 186, 91, 84

Note: The fragmentation patterns of 4-MeO-PCP and 3-MeO-PCP are very similar, and their differentiation by mass spectrometry alone can be challenging. Chromatographic separation is crucial for their distinction.[\[1\]](#)

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Table 2: ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃

Assignment	4-MeO-PCP	3-MeO-PCP	PCP
Aromatic-H	7.4 (d), 7.0 (d)	7.3-7.1 (m), 6.9-6.8 (m)	7.5-7.2 (m)
Methoxy-H (OCH ₃)	3.85 (s)	3.80 (s)	-
Piperidine/Cyclohexyl-H	3.1-1.6 (m)	3.1-1.6 (m)	2.7-1.4 (m)

Note: The ¹H-NMR spectrum of 4-MeO-PCP is distinguished by two doublets in the aromatic region, indicative of para-substitution on the phenyl ring.[\[2\]](#)

Table 3: ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃

Assignment	4-MeO-PCP	3-MeO-PCP	PCP
Aromatic C-O	~158	~159	-
Aromatic C (quaternary)	~135	~145	~143
Aromatic C-H	~128, ~114	~129, ~119, ~113, ~112	~128, ~127, ~126
Methoxy C (OCH ₃)	~55	~55	-
Piperidine/Cyclohexyl C	~60-20	~60-20	~64-24

Fourier-Transform Infrared (FTIR) Spectroscopy Data

Table 4: Key FTIR Absorption Bands (cm⁻¹) (HCl Salt)

Functional Group	4-MeO-PCP	3-MeO-PCP	PCP
Amine Salt (N-H ⁺ stretch)	2700-2000	2700-2000	2700-2000
C-H stretch (aliphatic)	3000-2800	3000-2800	3000-2800
C=C stretch (aromatic)	~1610, ~1510	~1600, ~1580	~1600, ~1490
C-O stretch (aryl ether)	~1250, ~1030	~1260, ~1040	-
Fingerprint Region	Enriched with peaks for discrimination	Enriched with peaks for discrimination	Enriched with peaks for discrimination

Note: The FTIR spectra of the hydrochloride salts of these compounds are characterized by a broad absorption in the 2000-2700 cm⁻¹ region, which is typical for amine salts.[\[2\]](#)[\[3\]](#)

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Gas Chromatography-Mass Spectrometry (GC-MS)

- Instrumentation: Agilent 7890A GC coupled to an Agilent 5975C MS detector.
- Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 μ m film thickness).
- Carrier Gas: Helium at a constant flow rate of 1.5 mL/min.[4]
- Injector Temperature: 280°C.[4]
- Oven Temperature Program: Initial temperature of 100°C for 1 min, ramped at 12°C/min to 300°C, and held for 9 min.[4]
- MS Parameters:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Source Temperature: 230°C.
 - Quadrupole Temperature: 150°C.
 - Scan Range: 30-550 amu.[4]
- Sample Preparation: Samples were dissolved in methanol to a concentration of approximately 4 mg/mL.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Instrumentation: 400 MHz NMR spectrometer.[4]
- Solvent: Deuterated chloroform (CDCl_3) or deuterated dimethyl sulfoxide (DMSO-d_6).
- Reference Standard: Tetramethylsilane (TMS) at 0 ppm.
- Sample Preparation: Approximately 6 mg of the analyte was dissolved in 1 mL of the deuterated solvent.[4]
- Acquisition Parameters:

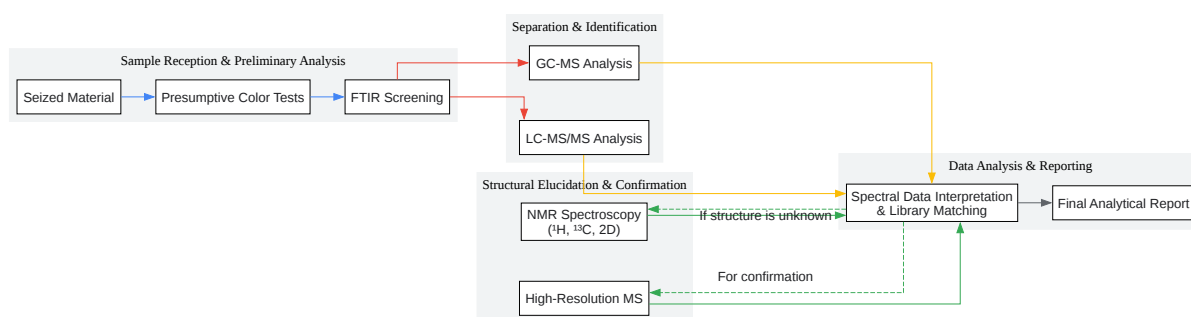
- Pulse Angle: 90°. [\[4\]](#)
- Delay between pulses: 45 seconds. [\[4\]](#)

Fourier-Transform Infrared (FTIR) Spectroscopy

- Instrumentation: Thermo-Nicolet Nexus 670 FTIR spectrometer or equivalent. [\[2\]](#)
- Accessory: Attenuated Total Reflectance (ATR) with a diamond crystal. [\[2\]](#)
- Spectral Range: 4000-400 cm^{-1} . [\[5\]](#)
- Resolution: 4 cm^{-1} . [\[2\]](#)[\[6\]](#)
- Number of Scans: 16. [\[2\]](#)[\[6\]](#)
- Sample Preparation: A small amount of the solid sample was placed directly onto the ATR crystal, and pressure was applied to ensure good contact.

Analytical Workflow and Data Interpretation

The following diagram illustrates a typical workflow for the identification and characterization of a novel psychoactive substance like 4-MeO-PCP.



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